molecular formula C14H20N2O3 B14029781 Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate

Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate

Cat. No.: B14029781
M. Wt: 264.32 g/mol
InChI Key: LDFHSGHZLOGTIE-JSGCOSHPSA-N
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Description

Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate is a compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and presence in various natural alkaloids

Preparation Methods

The synthesis of Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the use of a chiral 4-amino-3-hydroxy piperidine as a starting material . The synthetic strategies include:

Chemical Reactions Analysis

Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is explored for its potential therapeutic effects, particularly in the design of drugs targeting neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme . This interaction can modulate the activity of the enzyme, leading to potential therapeutic effects.

Comparison with Similar Compounds

Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperidine derivatives in scientific research and drug development.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl (3S,4S)-4-amino-3-hydroxy-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(18)10-16(8-7-12(14)15)13(17)19-9-11-5-3-2-4-6-11/h2-6,12,18H,7-10,15H2,1H3/t12-,14-/m0/s1

InChI Key

LDFHSGHZLOGTIE-JSGCOSHPSA-N

Isomeric SMILES

C[C@@]1(CN(CC[C@@H]1N)C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC1(CN(CCC1N)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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